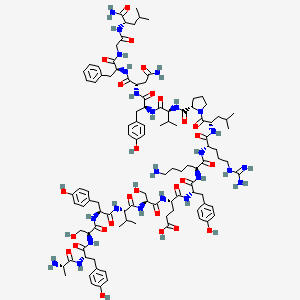
3,4-Dichloro-7-methoxyquinoline
Descripción general
Descripción
3,4-Dichloro-7-methoxyquinoline is a halogenated heterocycle . It is a solid compound with the molecular formula C10H7Cl2NO . The compound has a molecular weight of 228.07 .
Molecular Structure Analysis
The molecular structure of 3,4-Dichloro-7-methoxyquinoline can be represented by the SMILES string COc1ccc2c (Cl)c (Cl)cnc2c1 . The InChI representation is 1S/C10H7Cl2NO/c1-14-6-2-3-7-9 (4-6)13-5-8 (11)10 (7)12/h2-5H,1H3 .
Physical And Chemical Properties Analysis
3,4-Dichloro-7-methoxyquinoline is a solid compound . It has a molecular weight of 228.07 . The compound’s empirical formula is C10H7Cl2NO .
Aplicaciones Científicas De Investigación
Chloroquine Derivatives and Cancer Therapy
Chloroquine (CQ) and its derivatives have found new applications in repurposing for various infectious and noninfectious diseases beyond their traditional use as antimalarials. Among these, 3,4-Dichloro-7-methoxyquinoline serves as a scaffold for novel compounds, highlighting its potential in cancer therapy. The investigation into CQ's biochemical properties suggests its utility in combination chemotherapy for cancer, emphasizing the need for further research on its derivatives to enhance therapeutic efficacy and explore additional benefits in diseases other than malaria (Njaria, Okombo, Njuguna, & Chibale, 2015).
Synthesis Pathways in Pharmaceutical Development
The synthetic pathways involving 3,4-dichloro-7-methoxyquinoline are crucial in the industrial preparation of other significant compounds, like papaverine. These pathways include various reactions that allow for the synthesis of complex molecules, showcasing the versatility of 3,4-Dichloro-7-methoxyquinoline in pharmaceutical manufacturing processes and its potential as a key intermediate in developing novel therapeutic agents (Luk’yanov, Onoprienko, & Zasosov, 1972).
Antioxidant Properties and Food Preservation
Research has also explored the analogs of 3,4-Dichloro-7-methoxyquinoline, such as ethoxyquin, for their antioxidant properties. These studies have significant implications for food preservation, particularly in protecting valuable polyunsaturated fatty acids in fish meal from oxidation. The ability of 3,4-Dichloro-7-methoxyquinoline derivatives to act as potent antioxidants could be leveraged in the food industry to enhance the shelf life and nutritional value of food products (de Koning, 2002).
Excited State Hydrogen Atom Transfer Research
The study of excited-state hydrogen atom transfer (ESHAT) reactions facilitated by 3,4-Dichloro-7-methoxyquinoline derivatives has opened new avenues in understanding chemical reactions under photoexcitation. This research provides insights into the behavior of molecules under energy transfer conditions, contributing to the broader field of photochemistry and potentially influencing the design of novel photonic and electronic materials (Manca, Tanner, & Leutwyler, 2005).
Safety and Hazards
Propiedades
IUPAC Name |
3,4-dichloro-7-methoxyquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2NO/c1-14-6-2-3-7-9(4-6)13-5-8(11)10(7)12/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJIHLIZYHGVCSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NC=C(C(=C2C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10671164 | |
| Record name | 3,4-Dichloro-7-methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10671164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dichloro-7-methoxyquinoline | |
CAS RN |
1204810-57-0 | |
| Record name | Quinoline, 3,4-dichloro-7-methoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1204810-57-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dichloro-7-methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10671164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1204810-57-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1H-Pyrrolo[3,2-c]pyridine-6-carboxylic acid, ethyl ester](/img/no-structure.png)







![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-ethenyl-](/img/structure/B598741.png)